molecular formula C20H24N4O3 B10984203 N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10984203
M. Wt: 368.4 g/mol
InChI Key: UEKBQNFJVCPXTN-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps.

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule .

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide apart is its unique pyrazolo[3,4-b]pyridine core, which imparts distinct chemical and biological properties. This structural feature may contribute to its potential as a versatile compound in various research applications .

Properties

Molecular Formula

C20H24N4O3

Molecular Weight

368.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H24N4O3/c1-12-10-15(18-13(2)23-24(3)19(18)22-12)20(25)21-9-8-14-6-7-16(26-4)17(11-14)27-5/h6-7,10-11H,8-9H2,1-5H3,(H,21,25)

InChI Key

UEKBQNFJVCPXTN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NCCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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